molecular formula C15H12INO3 B4676430 2-(4-formylphenoxy)-N-(3-iodophenyl)acetamide

2-(4-formylphenoxy)-N-(3-iodophenyl)acetamide

Cat. No.: B4676430
M. Wt: 381.16 g/mol
InChI Key: QRNDLZPXSGGBEU-UHFFFAOYSA-N
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Description

2-(4-formylphenoxy)-N-(3-iodophenyl)acetamide is an organic compound that features both a formyl group and an iodophenyl group

Properties

IUPAC Name

2-(4-formylphenoxy)-N-(3-iodophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12INO3/c16-12-2-1-3-13(8-12)17-15(19)10-20-14-6-4-11(9-18)5-7-14/h1-9H,10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRNDLZPXSGGBEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)NC(=O)COC2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12INO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-formylphenoxy)-N-(3-iodophenyl)acetamide typically involves the following steps:

    Formation of 4-formylphenoxyacetic acid: This can be achieved by reacting 4-hydroxybenzaldehyde with chloroacetic acid under basic conditions.

    Amidation Reaction: The 4-formylphenoxyacetic acid is then reacted with 3-iodoaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired amide bond.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

2-(4-formylphenoxy)-N-(3-iodophenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

    Substitution: Sodium azide (NaN₃) in DMF (dimethylformamide) for azide substitution.

Major Products

    Oxidation: 2-(4-carboxyphenoxy)-N-(3-iodophenyl)acetamide.

    Reduction: 2-(4-hydroxyphenoxy)-N-(3-iodophenyl)acetamide.

    Substitution: 2-(4-formylphenoxy)-N-(3-azidophenyl)acetamide.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug discovery and development.

    Industry: Possible applications in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-formylphenoxy)-N-(3-iodophenyl)acetamide would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity. The formyl group and iodophenyl group could play crucial roles in binding to these targets and exerting biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-formylphenoxy)-N-(3-bromophenyl)acetamide: Similar structure but with a bromine atom instead of iodine.

    2-(4-formylphenoxy)-N-(3-chlorophenyl)acetamide: Similar structure but with a chlorine atom instead of iodine.

    2-(4-formylphenoxy)-N-(3-fluorophenyl)acetamide: Similar structure but with a fluorine atom instead of iodine.

Uniqueness

2-(4-formylphenoxy)-N-(3-iodophenyl)acetamide is unique due to the presence of the iodine atom, which can influence its reactivity and interactions with other molecules. The iodine atom can participate in halogen bonding, which can be advantageous in certain applications such as drug design.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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